2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-Chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-chloro-N-isopropyl-N-(2,2,2-trifluoroethyl)acetamide or 2-chloro-N-isopropyl-N-trifluoroacetamide (CIAT), is a synthetic organic compound used in a variety of scientific applications. Its properties make it an ideal choice for use in organic synthesis, as a catalyst, and as a reagent in various biochemical and physiological experiments.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Xanthate-Transfer Approach
The xanthate transfer process is a method used to create α-trifluoromethylamines and related fluorinated derivatives, showcasing the utility of fluorinated acetamides in the synthesis of biologically active compounds and their role in waste disposal techniques (Gagosz & Zard, 2006).
Structural and Spectroscopic Analysis
Compounds similar to 2,2,2-trifluoroethylacetamide derivatives have been prepared and analyzed to understand their structural and spectroscopic features, providing insights into their potential applications in material science and chemical engineering (Sterkhova, М. Lazarev, & N. F. Lazareva, 2019).
Chemical Reactions and Interactions
Conformational Studies
The conformation and polarity of chloroacetamide derivatives, including those with methylsulfanyl phenyl groups, have been explored through dipole moment measurements and quantum chemical calculations. Such studies aid in understanding the molecular behavior in different environments and can inform the development of new chemicals with tailored properties (Ishmaeva et al., 2015).
Applications in Crystallography and Material Science
Crystallographic Data
Research on derivatives of chloroacetamide, including those with modifications on the phenyl ring, contributes to the field of crystallography by providing new powder diffraction data, which is essential for the identification and characterization of new materials. These studies are crucial for the development of potential pesticides and other chemical agents (Olszewska, Tarasiuk, & Pikus, 2011).
Novel Synthetic Pathways
Development of Chloroacetamide Derivatives
Innovative synthetic approaches for creating new chloroacetamide derivatives demonstrate the versatility of chloroacetamides in chemical synthesis. Such research highlights the potential for developing novel compounds for various applications, including pharmaceuticals and agrochemicals (Aizina, Rozentsveig, & Levkovskaya, 2011).
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c1-6(2)4-13(7(14)3-9)5-8(10,11)12/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJLPCVCAOXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.